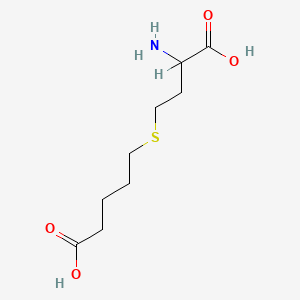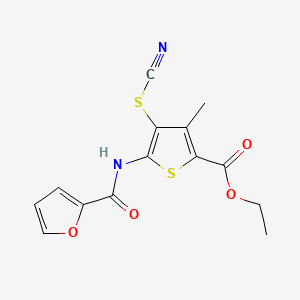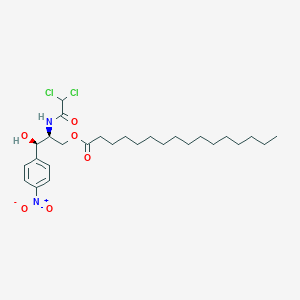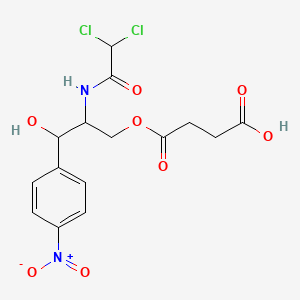
2,4-Diaminopyrimidin-5-ol
Descripción general
Descripción
2,4-Diaminopyrimidin-5-ol is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidin-5-ol-based derivatives has been reported in the literature . These compounds were designed and synthesized as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), with side chains to occupy the glycerol binding site .Aplicaciones Científicas De Investigación
Antitumor Agents
2,4-Diaminopyrimidin-5-ol derivatives have been synthesized and evaluated for their potential as antitumor agents . These compounds, particularly when designed with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds, have shown moderate to excellent potency against various cancer cell lines . For instance, certain derivatives exhibited potent antitumor activities with low IC50 values, indicating their effectiveness in inhibiting cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that variations in the aromatic ring and terminal aniline on the pyrimidine core significantly influence their anticancer activity .
Anti-Tubercular Activities
The core structure of 2,4-Diaminopyrimidin-5-ol has been utilized in the synthesis of derivatives that target the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), an important drug target in anti-tuberculosis drug development . These derivatives have been designed to improve selectivity towards mt-DHFR by occupying the glycerol binding site, which is crucial for the enzyme’s function . Some of these compounds have demonstrated significant anti-tubercular activity, making them promising leads for future drug development .
Supramolecular Chemistry
In the field of supramolecular chemistry, 2,4-Diaminopyrimidin-5-ol has been used to form novel salts with different chain dicarboxylic acids . These salts exhibit unique crystal structures and supramolecular architectures, which are of interest for understanding intermolecular interactions and designing new materials .
Medicinal Chemistry
Within medicinal chemistry, the 2,4-Diaminopyrimidin-5-ol moiety is a key component in the design of non-classical inhibitors targeting various enzymes. It is structurally similar to trimethoprim, a well-known antibacterial drug, and has been used to create compounds with improved efficacy and selectivity for their respective targets .
Enzyme Inhibition
The 2,4-Diaminopyrimidin-5-ol structure is pivotal in the synthesis of enzyme inhibitors, particularly those that aim to interfere with folate metabolism in pathogens. By mimicking the structure of folate, these inhibitors can effectively block the activity of enzymes like dihydrofolate reductase, which is crucial for the survival of bacteria and protozoa .
Drug Design and Optimization
The versatility of 2,4-Diaminopyrimidin-5-ol allows for its use in drug design and optimization. Its incorporation into various drug scaffolds enables the development of novel therapeutic agents with potential applications across a range of diseases. The ability to modify its structure and append different functional groups makes it a valuable tool for medicinal chemists .
Biological Studies
2,4-Diaminopyrimidin-5-ol derivatives are also used in biological studies to understand the mechanism of action of potential drugs. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells, inhibit tumor cell migration, and affect cell cycle distribution, providing insights into their therapeutic potential .
Chemical Synthesis
Lastly, 2,4-Diaminopyrimidin-5-ol serves as a starting material or intermediate in the chemical synthesis of complex molecules. Its reactivity and ability to form various bonds make it a useful building block in organic synthesis, contributing to the creation of diverse chemical entities .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2,4-Diaminopyrimidin-5-ol is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibiting mt-DHFR disrupts this process, leading to a halt in bacterial growth .
Mode of Action
2,4-Diaminopyrimidin-5-ol interacts with mt-DHFR by binding to its glycerol (GOL) binding site . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with mt-DHFR results in the inhibition of the enzyme, disrupting the synthesis of tetrahydrofolate and thus halting bacterial growth .
Biochemical Pathways
The inhibition of mt-DHFR by 2,4-Diaminopyrimidin-5-ol affects the folate pathway, which is essential for the synthesis of nucleotides. By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This disruption leads to a decrease in the availability of nucleotides, which are necessary for DNA replication and repair, and RNA synthesis .
Pharmacokinetics
The compound’s design includes side chains that occupy the gol binding site with proper hydrophilicity for cell entry . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of the action of 2,4-Diaminopyrimidin-5-ol is the inhibition of bacterial growth. By inhibiting mt-DHFR, the compound disrupts the synthesis of nucleotides, leading to a halt in bacterial growth . This makes 2,4-Diaminopyrimidin-5-ol a potential candidate for the development of anti-tubercular drugs .
Action Environment
The action of 2,4-Diaminopyrimidin-5-ol can be influenced by various environmental factors. For instance, the compound’s hydrophilicity can affect its ability to cross the cell wall of Mycobacterium tuberculosis . Additionally, the size of the compound’s side chains can influence its ability to occupy the GOL binding site on mt-DHFR
Propiedades
IUPAC Name |
2,4-diaminopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGHJCYLMLPCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520111 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidin-5-ol | |
CAS RN |
70035-83-5 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)


![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)


